Entonox

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

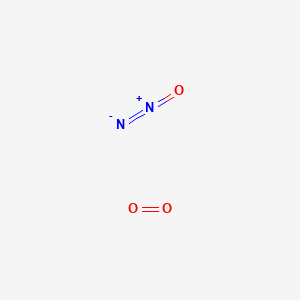

Entonox, also known as this compound, is a useful research compound. Its molecular formula is N2O3 and its molecular weight is 76.012 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pain Relief in Obstetrics

Entonox is commonly used for pain relief during labor. A randomized clinical trial conducted at Mobini Hospital in Iran compared the effects of continuous versus intermittent use of this compound on obstetric outcomes. The study found no significant differences in the duration of labor or neonatal Apgar scores between the two methods, indicating that continuous use is safe and effective for managing labor pain . Another study showed that women using this compound experienced significantly lower pain scores during labor compared to those receiving placebo oxygen .

Table 1: Summary of Obstetric Studies on this compound

Procedural Sedation

This compound is utilized for various medical procedures requiring analgesia, such as dental work, wound dressing, and minor surgeries. Research indicates that its use can significantly reduce pain scores during procedures like colonoscopy and extracorporeal shock wave lithotripsy. One study reported that patients receiving this compound during prostate biopsies experienced less pain compared to those who did not receive it .

Table 2: Procedural Applications of this compound

Emergency Medicine

In emergency settings, this compound provides rapid analgesia for acute trauma cases, including fractures and burn treatments. Its fast-acting nature allows for immediate pain relief without the need for intravenous access, making it particularly useful in pre-hospital settings .

Palliative Care

This compound has also been reported as beneficial in managing refractory pain among terminally ill patients. Its ability to provide analgesia without significant side effects makes it a valuable option in palliative care settings .

Case Studies and Clinical Trials

Numerous clinical trials have validated the efficacy of this compound across various applications:

- Labor Pain Management : A study showed that women using this compound reported higher satisfaction levels and lower pain scores during childbirth compared to traditional methods .

- Procedural Analgesia : In a controlled trial involving patients undergoing flexible cystoscopy, those administered this compound experienced significantly less discomfort than those receiving standard analgesics .

Eigenschaften

CAS-Nummer |

54510-89-3 |

|---|---|

Molekularformel |

N2O3 |

Molekulargewicht |

76.012 g/mol |

IUPAC-Name |

molecular oxygen;nitrous oxide |

InChI |

InChI=1S/N2O.O2/c1-2-3;1-2 |

InChI-Schlüssel |

JJGOFTJTVVVHAM-UHFFFAOYSA-N |

SMILES |

[N-]=[N+]=O.O=O |

Kanonische SMILES |

[N-]=[N+]=O.O=O |

Synonyme |

Anesoxyn-50 Entonox Eutonal Nitralgin Nitronox |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.